molecular formula C8H5BrN4O2 B7817587 3-Bromo-6-(4H-1,2,4-triazol-4-yl)-2-pyridinecarboxylic acid

3-Bromo-6-(4H-1,2,4-triazol-4-yl)-2-pyridinecarboxylic acid

Cat. No.: B7817587
M. Wt: 269.05 g/mol
InChI Key: PDFRTXIDNBNTBW-UHFFFAOYSA-N
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Description

3-Bromo-6-(4H-1,2,4-triazol-4-yl)-2-pyridinecarboxylic acid is a heterocyclic organic compound that contains a bromine atom, a triazole ring, and a pyridinecarboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-(4H-1,2,4-triazol-4-yl)-2-pyridinecarboxylic acid typically involves the following steps:

    Formation of Triazole Ring: The triazole ring can be formed through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-(4H-1,2,4-triazol-4-yl)-2-pyridinecarboxylic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Cyclization Reactions: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, thiols, and amines can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation reactions can produce various oxidized forms of the compound.

Scientific Research Applications

3-Bromo-6-(4H-1,2,4-triazol-4-yl)-2-pyridinecarboxylic acid has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential antimicrobial, antifungal, and anticancer activities.

    Agrochemicals: It can be used in the development of herbicides, fungicides, and insecticides.

    Materials Science: The compound can be utilized in the synthesis of advanced materials, such as polymers and coordination complexes, with unique properties.

Mechanism of Action

The mechanism of action of 3-Bromo-6-(4H-1,2,4-triazol-4-yl)-2-pyridinecarboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring and pyridinecarboxylic acid moiety can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-methylpyridine: A similar compound with a bromine atom and a methyl group on the pyridine ring.

    6-Bromo-2-pyridinecarboxylic acid: A compound with a bromine atom and a carboxylic acid group on the pyridine ring.

    4H-1,2,4-Triazole derivatives: Compounds containing the triazole ring with various substituents.

Uniqueness

3-Bromo-6-(4H-1,2,4-triazol-4-yl)-2-pyridinecarboxylic acid is unique due to the combination of the bromine atom, triazole ring, and pyridinecarboxylic acid moiety. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

3-bromo-6-(1,2,4-triazol-4-yl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN4O2/c9-5-1-2-6(12-7(5)8(14)15)13-3-10-11-4-13/h1-4H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFRTXIDNBNTBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)C(=O)O)N2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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